molecular formula C22H22N4O5S B2689188 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941958-65-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2689188
CAS No.: 941958-65-2
M. Wt: 454.5
InChI Key: PYWFPTPNIAKQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide features a complex structure integrating multiple pharmacophoric elements:

  • Benzodioxole moiety: A fused bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug design .
  • Thioether linkage: The ((4-methylpyrimidin-2-yl)thio)methyl group introduces sulfur-based hydrophobicity, which may improve membrane permeability .
  • Acetamide side chain: A flexible linker that connects the benzodioxole and pyridinone moieties, facilitating conformational adaptability for target binding.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-14-5-6-23-22(25-14)32-12-16-8-17(27)20(29-2)10-26(16)11-21(28)24-9-15-3-4-18-19(7-15)31-13-30-18/h3-8,10H,9,11-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWFPTPNIAKQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on recent scientific literature.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C22H22N4O5S
Molecular Weight 454.5 g/mol
CAS Number 1005302-45-3

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety and subsequent modifications to include the methoxy and pyrimidine groups. The synthesis pathway typically includes:

  • Formation of benzo[d][1,3]dioxole.
  • Introduction of the thioether linkage with 4-methylpyrimidine.
  • Acetylation to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing benzo[d][1,3]dioxole exhibited significant antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF74.52

These compounds showed selective cytotoxicity towards cancer cells while sparing normal cells (IC50 > 150 µM), indicating a promising therapeutic window.

The anticancer mechanisms of these compounds have been investigated through various assays:

  • EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Induction : Annexin V-FITC assays demonstrated increased apoptosis in treated cells, with upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Cell cycle analysis indicated that these compounds could induce G1 phase arrest in cancer cells.

Case Studies

A notable case study involved a series of synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties. These derivatives were tested for their anticancer properties and showed promising results in preclinical models, with mechanisms involving apoptosis and cell cycle modulation being elucidated through molecular docking studies.

Scientific Research Applications

Recent studies have highlighted the biological activities of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, particularly its antibacterial properties.

Antibacterial Potential

A study focusing on similar benzo[d][1,3]dioxole derivatives reported significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against pathogens such as Staphylococcus aureus and Sarcina . This suggests that compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy...) may also possess potent antibacterial effects.

Therapeutic Applications

The compound's structural characteristics indicate potential applications in several therapeutic areas:

Antimicrobial Agents

Given its demonstrated antibacterial activity, this compound could be developed as a novel antimicrobial agent. The presence of the pyrimidine moiety is particularly relevant as similar compounds have shown efficacy against resistant bacterial strains .

Cancer Treatment

Compounds containing the benzo[d][1,3]dioxole structure have been investigated for their anticancer properties. Their ability to interact with DNA and inhibit cell proliferation presents opportunities for developing new cancer therapies .

Antioxidant Activity

The antioxidant properties of related compounds suggest that this compound may also mitigate oxidative stress-related diseases. Research indicates that derivatives can scavenge free radicals effectively .

Synthesis Pathways

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy...) typically involves multi-step organic reactions that include:

  • Formation of the dioxole ring through condensation reactions.
  • Substitution reactions to introduce the methoxy and thio groups.
  • Amidation reactions to form the final acetamide structure.

Case Study 1: Antibacterial Screening

In a comparative study of various benzo[d][1,3]dioxole derivatives, researchers found that specific modifications to the core structure significantly enhanced antibacterial activity. The study utilized agar diffusion tests to evaluate the efficacy of synthesized compounds against standard bacterial strains .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (-S-CH2-) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reagent/ConditionsProductNotes
H<sub>2</sub>O<sub>2</sub> (30%), RT, 6hSulfoxide derivativeMild oxidation
mCPBA (1.2 eq.), DCM, 0°C → RTSulfone derivativeStronger oxidant for complete oxidation

For example, analogous thioether-containing compounds (e.g., EVT-3447125) undergo oxidation to sulfoxides with hydrogen peroxide, while mCPBA drives further oxidation to sulfones.

Pyridinone Ring Reactivity

The 4-oxopyridin-1(4H)-yl (dihydropyridinone) ring participates in keto-enol tautomerism and nucleophilic addition.

Key Reactions:

  • Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., HCl, H<sub>2</sub>O, reflux), the pyridinone ring opens to form a carboxylic acid intermediate.

  • Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol.

ReactionConditionsOutcome
Hydrolysis6M HCl, 80°C, 12hRing opening, yielding a γ-ketoamide
ReductionNaBH<sub>4</sub>, MeOH, 0°CKetone → alcohol (secondary)

Similar reactivity is observed in EVT-15105023, where the pyridinone ring undergoes hydrolysis under strong acidic conditions.

Acetamide Hydrolysis

The acetamide group (-NHCO-) hydrolyzes under acidic or basic conditions to form carboxylic acids or amines.

ConditionsProducts
H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> (50%), reflux, 8hBenzo[d] dioxol-5-ylmethylamine + Carboxylic acid
NaOH (aq.), EtOH, 60°C, 6hSodium carboxylate + Free amine

This reactivity aligns with trends observed in structurally related acetamides (e.g., CB0673884) .

Electrophilic Aromatic Substitution (EAS)

The benzodioxole moiety directs electrophilic substitution to the 5-position (meta to oxygen atoms).

Example Reaction with Nitration:

ReagentConditionsProduct
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2h5-Nitrobenzo[d] dioxole derivative

This regioselectivity is consistent with benzodioxole analogs in EVT-3447125.

Pyrimidine Functionalization

The 4-methylpyrimidin-2-yl group undergoes nucleophilic substitution at the methyl position.

ReactionConditionsOutcome
BrominationNBS, AIBN, CCl<sub>4</sub>, refluxCH<sub>3</sub> → CH<sub>2</sub>Br
AlkylationR-X, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CCH<sub>3</sub> → CH<sub>2</sub>R

Similar modifications are reported for pyrimidine-containing compounds like CB0673884 .

Cross-Coupling Reactions

The pyridinone and pyrimidine rings enable catalytic coupling (e.g., Suzuki, Buchwald-Hartwig).

Reaction TypeCatalysts/ReagentsApplication
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl synthesis
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>C-N bond formation

EVT-15105023’s synthesis involved palladium-catalyzed steps, suggesting compatibility with such protocols.

Stability Under Standard Conditions

The compound is stable at room temperature but degrades under prolonged UV exposure or extreme pH.

ConditionStability
pH 2–9 (aq. solution)Stable for 24h
UV light (254 nm)Decomposition (t<sub>1/2</sub> = 4h)

Data from EVT-3447125 and CB0673884 corroborate this stability profile .

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The table below summarizes structurally related compounds and their distinguishing features:

Compound Name/ID Core Structure Key Substituents Reported Biological Activity Reference
Target Compound 4-Oxopyridin 4-Methylpyrimidin-2-yl thioether, Benzodioxolylmethyl Not reported N/A
(CAS 536707-48-9) Pyrimido[5,4-b]indole 4-Methoxyphenyl, Benzodioxole, Thioacetamide Not specified
(5c) 4-Oxo-dihydropyrimidine 2-(4-Trifluoromethylbenzylthio) Antibacterial
(5d) Benzothiazole Benzo[d]thiazol-2-ylthio, Acetamide Anti-inflammatory, Antibacterial
(D-19) Pyrrole Benzodioxolylmethyl, Pyridinylmethyl Not specified

Functional Group Analysis

Benzodioxole Moiety
  • The benzodioxole group (common in the target compound and ) is associated with improved metabolic stability due to reduced oxidative degradation . For example, compound D-19 () uses this moiety to enhance pharmacokinetic properties.
Thioether Linkages
  • Compound 5c demonstrated antibacterial activity, suggesting the thioether’s role in target binding .
4-Oxo Heterocyclic Cores
  • The 4-oxopyridin core in the target compound resembles the 4-oxo-dihydropyrimidine in 5c (). Such cores are prevalent in kinase inhibitors and antimicrobial agents due to their ability to form hydrogen bonds with active-site residues .
Acetamide Linkers
  • Acetamide groups in the target compound and 5d () provide structural flexibility. In 5d , this linker contributed to anti-inflammatory activity by enabling optimal spatial orientation for target engagement .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Core pyridinone formation : Condensation of 5-methoxy-4-oxo-pyridine derivatives with thiol-containing intermediates (e.g., 4-methylpyrimidin-2-thiol) using coupling reagents like DCC/DMAP .
  • Acetamide linkage : Reaction of activated carboxylic acids (e.g., chloroacetyl chloride) with benzodioxole-derived amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Monitor reaction progression via TLC or HPLC. Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates. Adjust stoichiometry (1.5:1 molar ratio for nucleophilic agents) to minimize side products .

Basic: Which analytical techniques are critical for characterizing this compound and verifying purity?

Methodological Answer:

  • Structural elucidation :
    • NMR (¹H, ¹³C, 2D-COSY/HMBC): Assign peaks for the benzodioxole (δ 5.9–6.1 ppm, aromatic protons), pyridinone (δ 7.8–8.2 ppm), and thioether (δ 3.2–3.5 ppm, SCH₂) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Purity assessment :
    • HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to achieve ≥95% purity .

Advanced: What mechanistic insights explain the formation of the thioether linkage in this compound?

Methodological Answer:
The thioether bond arises via nucleophilic substitution:

  • Step 1 : Activation of the pyridinone methyl group (e.g., bromination) to form a leaving group.
  • Step 2 : Reaction with 4-methylpyrimidin-2-thiol under basic conditions (e.g., NaH in THF), where the thiolate ion attacks the electrophilic carbon, displacing the leaving group .
  • Kinetic studies : Use in situ FTIR or LC-MS to track intermediate formation. Computational modeling (DFT) can predict reaction barriers for optimizing conditions .

Advanced: How can researchers evaluate the biological activity of this compound, and what assays are suitable?

Methodological Answer:

  • Antioxidant activity :
    • DPPH/ABTS assays : Measure radical scavenging at 517 nm/734 nm; IC₅₀ values <50 μM indicate potency .
  • Enzyme inhibition :
    • Lipoxygenase/COX-2 assays : Use spectrophotometric monitoring of substrate conversion (e.g., arachidonic acid at 234 nm) .
  • Cell-based assays :
    • ROS detection : Fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., RAW 264.7 macrophages) under oxidative stress .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Substituent variation :
    • Modify benzodioxole (e.g., electron-withdrawing groups at C5) or pyrimidine (e.g., methyl to ethyl) to enhance hydrophobic interactions .
  • In silico screening :
    • Molecular docking (AutoDock Vina) : Dock analogs into target protein active sites (e.g., LOX or COX-2) to predict binding energies.
    • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Biological validation : Synthesize top candidates and test IC₅₀ values against parent compound .

Advanced: What computational approaches are effective for predicting metabolic stability?

Methodological Answer:

  • Metabolite prediction :
    • CYP450 metabolism : Use software like Schrödinger’s ADMET Predictor or MetaPrint2D to identify vulnerable sites (e.g., benzylic positions) .
  • In vitro assays :
    • Liver microsomes : Incubate compound with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes to calculate t₁/₂ .

Advanced: How can in vivo toxicity be assessed preclinically for this compound?

Methodological Answer:

  • Acute toxicity :
    • OECD 423 guidelines : Administer graded doses (10–1000 mg/kg) to Wistar rats. Monitor mortality, organ weight, and histopathology (liver/kidney) for 14 days .
  • Genotoxicity :
    • Ames test : Use Salmonella typhimurium strains (TA98/TA100) with/without metabolic activation .
  • Subchronic studies :
    • 28-day repeated dosing (OECD 407) with hematological/biochemical profiling (ALT, creatinine) .

Advanced: What strategies mitigate solubility challenges during formulation studies?

Methodological Answer:

  • Salt formation : React with HCl or sodium to improve aqueous solubility.
  • Nanoparticulate systems :
    • PLGA nanoparticles : Use emulsion-solvent evaporation (e.g., PVA stabilizer) to encapsulate the compound. Characterize via DLS (PDI <0.2) .
  • Co-solvency : Optimize PEG 400/water mixtures (e.g., 30:70 v/v) to enhance dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.